molecular formula C12H15ClF2N2O2 B2488417 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride CAS No. 1172544-16-9

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride

Cat. No. B2488417
CAS RN: 1172544-16-9
M. Wt: 292.71
InChI Key: NIDLLHCQTDYBRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its precursors, with various modifications to introduce specific functional groups (Zhang Sheng-ju, 2008). For example, the synthesis might include steps such as hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection to achieve the desired compound.

Molecular Structure Analysis

Piperazine compounds can adopt very similar molecular conformations, but subtle differences in their functional groups lead to distinct intermolecular interactions and crystal packing (Ninganayaka Mahesha et al., 2019). This structural variance significantly impacts their physical and chemical properties, highlighting the importance of detailed molecular structure analysis.

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, reflecting their versatility in synthetic chemistry. Their reactivity is often influenced by the nature of substituted groups, which can enhance or diminish their interaction with other compounds (Y. Tung, 1957). The introduction of difluoromethoxy and benzoyl groups in 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride, for instance, would affect its reactivity patterns, potentially offering unique chemical properties suitable for specific applications.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. Differences in hydrogen bonding capabilities and molecular geometry can lead to varied physical characteristics, which are crucial for their application in different scientific domains (S. Naveen et al., 2009).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including acidity, basicity, and nucleophilicity, are determined by their functional groups. These properties influence their behavior in chemical reactions and their interactions with biological systems, making them valuable in the development of pharmaceuticals and other chemical products (F. Shaheen et al., 2018).

Scientific Research Applications

  • Intermediate in Anti-Hypertensive Drug Synthesis : The compound serves as an important intermediate in preparing anti-hypertensive agents like Doxazosin, which is used for treating urinary outflow obstruction, benign prostate hyperplasia, and hypertension (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).

  • Antihypertensive Agent Synthesis : It is involved in the synthesis of new potential dual antihypertensive agents, with a focus on the protonation of nitrogen atoms in piperazine rings (Pavlína Marvanová et al., 2016).

  • Antimicrobial and Antioxidant Activities : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing significant potential against pathogenic bacterial and fungal strains (L. Mallesha, K. Mohana, 2011).

  • Fungicidal Activity : Piperazine derivatives, including those related to the compound , have shown significant fungicidal activities against various fungal strains, indicating their potential in antifungal applications (D. Wieczorek et al., 2014).

  • Cancer Cell Cytotoxicities : Piperazine derivatives have been evaluated for their cytotoxicity against various cancer cell lines, indicating their potential use in cancer treatment (M. Yarim et al., 2012).

  • Central Pharmacological Activity : Piperazine derivatives, including this compound, have shown central pharmacological activity, especially in activating the monoamine pathway, thus being researched for antipsychotic, antidepressant, and anxiolytic applications (A. F. Brito et al., 2018).

  • Anti-Inflammatory Activity : Piperazine derivatives have been synthesized and evaluated for their anti-inflammatory activities, providing insights into their potential therapeutic applications in this area (Aejaz Ahmed et al., 2017).

properties

IUPAC Name

[3-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2.ClH/c13-12(14)18-10-3-1-2-9(8-10)11(17)16-6-4-15-5-7-16;/h1-3,8,12,15H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDLLHCQTDYBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride

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